molecular formula C16H18N2O4 B11988019 N'-[(1E)-1-(3,4-dimethoxyphenyl)ethylidene]-2-methylfuran-3-carbohydrazide

N'-[(1E)-1-(3,4-dimethoxyphenyl)ethylidene]-2-methylfuran-3-carbohydrazide

Cat. No.: B11988019
M. Wt: 302.32 g/mol
InChI Key: ZNOGDPUSKCYWDJ-LICLKQGHSA-N
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Description

N’-[(1E)-1-(3,4-dimethoxyphenyl)ethylidene]-2-methylfuran-3-carbohydrazide is a chemical compound characterized by its unique structure, which includes a furan ring, a carbohydrazide group, and a dimethoxyphenyl moiety. This compound is of interest in various fields of scientific research due to its potential biological and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-[(1E)-1-(3,4-dimethoxyphenyl)ethylidene]-2-methylfuran-3-carbohydrazide typically involves the condensation reaction between 3,4-dimethoxybenzaldehyde and 2-methylfuran-3-carbohydrazide. The reaction is usually carried out in the presence of an acid catalyst under reflux conditions to facilitate the formation of the hydrazone linkage.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, to achieve higher yields and purity.

Chemical Reactions Analysis

Types of Reactions

N’-[(1E)-1-(3,4-dimethoxyphenyl)ethylidene]-2-methylfuran-3-carbohydrazide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the hydrazone group to hydrazine derivatives.

    Substitution: The methoxy groups on the phenyl ring can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Halogenation reagents like bromine or chlorine can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding carboxylic acids, while reduction may produce hydrazine derivatives.

Scientific Research Applications

N’-[(1E)-1-(3,4-dimethoxyphenyl)ethylidene]-2-methylfuran-3-carbohydrazide has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent.

    Industry: It may be used in the development of new materials with specific chemical properties.

Mechanism of Action

The mechanism by which N’-[(1E)-1-(3,4-dimethoxyphenyl)ethylidene]-2-methylfuran-3-carbohydrazide exerts its effects involves interactions with various molecular targets. The compound’s hydrazone group can form hydrogen bonds with biological macromolecules, influencing their function. Additionally, the dimethoxyphenyl moiety may interact with cellular receptors or enzymes, modulating biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

  • N’-[(1E)-1-(3,4-dimethoxyphenyl)ethylidene]-2-pyrazinecarbohydrazide
  • N’-[(1E)-1-(3,4-dimethoxyphenyl)ethylidene]-3-(4-methoxyphenyl)-1H-pyrazole-5-carbohydrazide

Uniqueness

N’-[(1E)-1-(3,4-dimethoxyphenyl)ethylidene]-2-methylfuran-3-carbohydrazide is unique due to its furan ring, which imparts distinct chemical properties compared to similar compounds with pyrazine or pyrazole rings. This structural difference can influence the compound’s reactivity and biological activity, making it a valuable subject of study in various research fields.

Properties

Molecular Formula

C16H18N2O4

Molecular Weight

302.32 g/mol

IUPAC Name

N-[(E)-1-(3,4-dimethoxyphenyl)ethylideneamino]-2-methylfuran-3-carboxamide

InChI

InChI=1S/C16H18N2O4/c1-10(12-5-6-14(20-3)15(9-12)21-4)17-18-16(19)13-7-8-22-11(13)2/h5-9H,1-4H3,(H,18,19)/b17-10+

InChI Key

ZNOGDPUSKCYWDJ-LICLKQGHSA-N

Isomeric SMILES

CC1=C(C=CO1)C(=O)N/N=C(\C)/C2=CC(=C(C=C2)OC)OC

Canonical SMILES

CC1=C(C=CO1)C(=O)NN=C(C)C2=CC(=C(C=C2)OC)OC

Origin of Product

United States

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